N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

説明

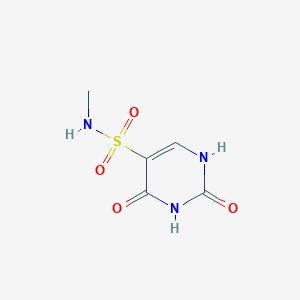

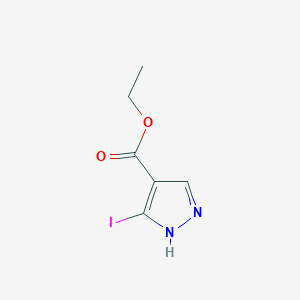

N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide , often referred to as kristafon , is a chemical compound with a complex structure. It belongs to the class of pyrimidine derivatives and exhibits intriguing pharmacological properties. Researchers have explored its potential as an immunomodulator, particularly in the context of leprosy and tuberculosis treatment .

Molecular Structure Analysis

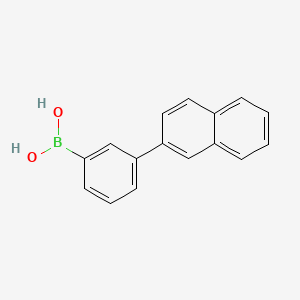

The molecular structure of kristafon is crucial for understanding its properties and interactions. It comprises a pyrimidine core with two oxo (dioxo) groups and a sulfonamide moiety. The arrangement of atoms and functional groups influences its biological activity. Researchers have employed spectroscopic techniques (UV, IR, PMR, and 13C NMR) to elucidate its structure and tautomerism .

Chemical Reactions Analysis

Kristafon can participate in acid-base reactions due to its functional groups. In acidic media, the pyridine and pyrimidine rings exhibit distinct reactivity. The lactime–lactam tautomerism plays a role, affecting its behavior. Exploring its reactivity with various acids and bases provides insights into potential modifications for improved bioavailability .

科学的研究の応用

Quantum Chemical and Biological Studies

N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide has been investigated in computational quantum chemical studies. Research by Gaurav and Krishna (2021) examined its pharmacokinetic properties and bioactivity score. This compound was assessed alongside another sulfonamide derivative, utilizing techniques like NMR, FT-Raman, FT-IR, and UV-Vis spectroscopy. The study provided insights into the hyperpolarizability, HOMO, and LUMO values of these compounds, contributing to our understanding of their chemical behavior and potential biological applications (Gaurav & Krishna, 2021).

Immunotropic Activity and Chemical Properties

The compound has also been analyzed for its immunotropic activity. Ryzhova et al. (2010) studied the effects of tautomerism on its structure when reacted with various acids and bases. This research, focusing on a specific derivative named kristafon, compared its properties with analogous compounds containing pyridine and pyrimidine fragments. The findings indicated improved immunotropic activity in hyaluronic acid solution (Ryzhova et al., 2010).

Antimycotic Action

In earlier research, the antimycotic properties of alkyl derivatives of this compound were investigated. Pecorari et al. (1987) synthesized and studied various methyl derivatives spectrophotometrically. Some of these substances exhibited mild fungicide activity, suggesting potential use in antifungal applications (Pecorari et al., 1987).

Drug Identification and Quality Control

The compound's utility in drug identification and quality control has also been examined. Vishnevskii et al. (1998) used the 1H NMR technique for the identification and quality control of a drug named diutsifon, which incorporates this compound in its structure. This study highlights its importance in ensuring the quality and correct identification of pharmaceutical products (Vishnevskii et al., 1998).

Antibacterial and Antifungal Properties

Chohan et al. (2006) conducted a study on novel N-substituted sulfonamides from 4-hydroxycoumarin, which includes derivatives of N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide. This research revealed significant antibacterial and antifungal activity, indicating its potential in developing new antimicrobial agents (Chohan et al., 2006).

特性

IUPAC Name |

N-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O4S/c1-6-13(11,12)3-2-7-5(10)8-4(3)9/h2,6H,1H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKIRXZLODYGLKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1419885.png)

![2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1419890.png)

![4-[2-Oxo-2-(2-thienyl)ethoxy]benzoic acid](/img/structure/B1419892.png)

![5-Methoxy-4-nitrobenzo[D]thiazole-2-carboxylic acid](/img/structure/B1419902.png)